molecular formula C12H17N3OS B5458242 (Z)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide

(Z)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide

Cat. No.: B5458242
M. Wt: 251.35 g/mol
InChI Key: DDJDOUUUOIGZKM-WTKPLQERSA-N
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Description

(Z)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide is an organic compound that belongs to the class of nitriles and thioamides This compound is characterized by the presence of a cyano group, a piperidine ring, and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diketones.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.

    Formation of the Thioamide Group: The thioamide group can be formed by reacting the intermediate compound with thioamide reagents under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structure.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and thioamide groups may play a crucial role in binding to these targets, leading to specific biochemical effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-(4-oxopiperidin-3-yl)prop-2-enethioamide: Lacks the trimethyl substitution on the piperidine ring.

    (Z)-2-cyano-3-(1,2,5-trimethylpiperidin-3-yl)prop-2-enethioamide: Lacks the oxo group on the piperidine ring.

Uniqueness

The presence of both the trimethyl substitution and the oxo group on the piperidine ring, along with the cyano and thioamide groups, makes (Z)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide unique. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

(Z)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-7-6-15(3)8(2)10(11(7)16)4-9(5-13)12(14)17/h4,7-8,10H,6H2,1-3H3,(H2,14,17)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJDOUUUOIGZKM-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(C(C1=O)C=C(C#N)C(=S)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C(C(C1=O)/C=C(/C#N)\C(=S)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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